1-cyclopropyl-1H-imidazole-5-carboxylic acid
Description
Contextualization within Modern Heterocyclic Chemistry Research
Heterocyclic chemistry is a cornerstone of organic chemistry, with five-membered heterocyclic rings being fundamental structural components in numerous biologically active molecules and functional materials. nih.gov Among these, the imidazole (B134444) nucleus is of significant importance. amazonaws.com Imidazole, a five-membered planar ring containing two nitrogen atoms, was first synthesized in 1858. nih.gov It is an aromatic heterocycle and is amphoteric, meaning it can act as both an acid and a base. nih.gov This dual nature, along with its ability to participate in hydrogen bonding and coordinate with metal ions, contributes to its prevalence in biologically important molecules like the amino acid histidine. evitachem.com
Strategic Importance of Imidazole Carboxylic Acid Scaffolds in Organic Synthesis and Medicinal Chemistry
The imidazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of therapeutic applications. nih.govresearchgate.net Imidazole-based compounds have been developed as antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral agents, among others. nih.govresearchgate.net The strategic importance of the imidazole ring is rooted in its physicochemical properties, which allow for favorable interactions with various biological targets. nih.gov
The carboxylic acid functional group at the 5-position further enhances the strategic value of this scaffold. It serves as a versatile synthetic handle, allowing for the straightforward creation of a diverse range of derivatives, such as esters and amides, through well-established chemical reactions. nih.govosi.lv This derivatization is a key tactic in drug discovery for optimizing a lead compound's potency, selectivity, and pharmacokinetic profile. For example, the conversion of heterocyclic carboxylic acids to amides is a common step in the synthesis of new potential therapeutic agents. nih.gov
The following tables illustrate the significance of the imidazole core in approved drugs and the synthetic versatility of the carboxylic acid group.
| Drug Name | Therapeutic Class |
|---|---|
| Metronidazole | Antibiotic, Antiprotozoal pharmaguideline.com |
| Ketoconazole | Antifungal pharmaguideline.com |
| Clotrimazole | Antifungal pharmaguideline.com |
| Cimetidine | H2 Receptor Antagonist |
| Losartan | Antihypertensive pharmaguideline.com |
| Midazolam | Sedative pharmaguideline.com |
| Reaction Type | Description | Potential Products |
|---|---|---|
| Esterification | Reaction of the carboxylic acid with an alcohol, often under acidic conditions, to form an ester. nih.gov | Methyl, ethyl, or other alkyl esters. |
| Amidation | Reaction with an amine to form an amide, typically facilitated by a coupling agent. nih.govosi.lv | Primary, secondary, or tertiary amides. |
| Hydrazide Formation | Reaction with hydrazine (B178648) to produce a hydrazide derivative. osi.lv | Carbohydrazides. |
| Reduction | Conversion of the carboxylic acid to a primary alcohol using a reducing agent. | (1-cyclopropyl-1H-imidazol-5-yl)methanol. |
Conceptual Framework for Advanced Research on 1-Cyclopropyl-1H-imidazole-5-Carboxylic Acid
Future research on this compound is likely to proceed along several interconnected avenues, primarily leveraging its structural features for applications in medicinal chemistry and organic synthesis.
Library Synthesis and Biological Screening: A primary focus will be the use of the carboxylic acid moiety to synthesize extensive libraries of amide and ester derivatives. nih.govosi.lv These libraries can then be subjected to high-throughput screening against a wide range of biological targets, including enzymes, receptors, and pathogens. Given the known activities of imidazole-containing compounds, promising areas for investigation include antiviral, antibacterial, antifungal, and anticancer applications. nih.gov
Structure-Activity Relationship (SAR) Studies: For any biologically active derivatives discovered, detailed SAR studies would be conducted. This involves systematically modifying different parts of the molecule—the cyclopropyl (B3062369) group, the substituents on the amide or ester, and the imidazole ring itself—to understand how each component contributes to the biological activity. Such studies are crucial for optimizing potency and reducing off-target effects.
Development as a Synthetic Building Block: Beyond its own potential bioactivity, the compound serves as a valuable building block for the synthesis of more complex molecules. evitachem.com Its defined stereochemistry and functional groups can be exploited in multi-step syntheses of natural product analogues or other complex heterocyclic systems.
Exploration of Novel Therapeutic Targets: Advanced research could involve computational and docking studies to identify potential novel biological targets for this compound and its derivatives. For instance, a related benzimidazole (B57391) carboxylic acid derivative has been investigated as an EP4 receptor antagonist. nih.govresearchgate.net Similar approaches could uncover new therapeutic possibilities for this specific imidazole scaffold.
Structure
3D Structure
Properties
CAS No. |
1501916-54-6 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-cyclopropylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)6-3-8-4-9(6)5-1-2-5/h3-5H,1-2H2,(H,10,11) |
InChI Key |
DYSGRHCXXAJAQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC=C2C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Cyclopropyl 1h Imidazole 5 Carboxylic Acid and Its Analogues
De Novo Synthesis Approaches to Imidazole (B134444) Core
De novo synthesis involves the formation of the imidazole ring from acyclic precursors. These methods offer the flexibility to introduce substituents at specific positions on the heterocyclic core from the outset.
Cyclization Methodologies
Cyclization reactions are a cornerstone of heterocyclic synthesis. For 1,5-disubstituted imidazoles, these strategies often involve the reaction of an α-amino ketone derivative with a one-carbon synthon. A plausible route to a precursor for 1-cyclopropyl-1H-imidazole-5-carboxylic acid could involve the cyclization of an N-cyclopropyl-α-amino ketone or a related intermediate.
Another powerful approach involves the cyclization of amidines with α-haloketones. While traditionally used for other substitution patterns, this method can be adapted. For instance, the reaction of a cyclopropylamidine with a 3-halo-2-oxopropanoate ester could theoretically yield a 1-cyclopropyl-1H-imidazole-5-carboxylate ester, a direct precursor to the target acid. youtube.com
A notable cyclization approach is the reaction of α-isocyanoacetates with imidoyl chlorides. This method has been successfully employed to construct a variety of 1,5-diaryl-1H-imidazole-4-carboxylate esters. nih.gov The mechanism is thought to proceed through the base-mediated generation of an anion from the isocyanoacetate, which then attacks the imidoyl chloride. Subsequent intramolecular cyclization and rearrangement afford the imidazole ring. nih.govmdpi.com Adapting this methodology by using an N-cyclopropyl-substituted imidoyl chloride could provide a viable pathway to the desired 1,5-disubstituted imidazole core.
Multi-Component Reaction Pathways
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. beilstein-journals.orgnih.gov MCRs are particularly well-suited for building libraries of structurally diverse compounds. researchgate.net
The van Leusen imidazole synthesis is a classic and versatile three-component reaction that can generate 1,5-disubstituted imidazoles. researchgate.net This reaction typically involves an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). The primary amine (in this case, cyclopropylamine) reacts with the aldehyde to form an imine in situ. The TosMIC then reacts with the imine in the presence of a base, leading to the formation of the imidazole ring. By choosing an aldehyde that contains a masked or precursor carboxylate group (e.g., a glyoxylate (B1226380) ester), this reaction could directly assemble a 1-cyclopropyl-1H-imidazole-5-carboxylate ester.
Another prominent MCR is the Debus–Radziszewski imidazole synthesis, which traditionally involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to produce tri-substituted imidazoles. wikipedia.orgijprajournal.com A modification of this reaction, where a primary amine like cyclopropylamine (B47189) replaces one equivalent of ammonia, can afford N-substituted imidazoles. wikipedia.org The strategic selection of the dicarbonyl and aldehyde components is crucial for achieving the desired substitution pattern.
Table 1: Comparison of Multi-Component Reactions for Imidazole Synthesis
| Reaction Name | Components | Typical Product | Potential for 1,5-Disubstitution | Reference(s) |
| van Leusen Synthesis | Aldehyde, Primary Amine, TosMIC | 1,4- or 1,5-disubstituted imidazoles | High, by reacting an imine with TosMIC | researchgate.net |
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Primary Amine, Ammonia | 1,2,4,5-tetrasubstituted imidazoles | Moderate, requires specific starting materials | wikipedia.orgijprajournal.com |
| Ugi-Azide Reaction | Isocyanide, Aldehyde, Amine, Azide | 1,5-disubstituted tetrazoles (can be adapted for other heterocycles) | Moderate, can produce imidazole-tetrazole hybrids | nih.gov |
Catalytic Synthesis Protocols
The use of catalysts can significantly enhance the efficiency, selectivity, and environmental friendliness of imidazole synthesis. Various metal and organocatalysts have been developed to promote the formation of the imidazole ring.
Copper-catalyzed reactions have shown promise in the synthesis of substituted imidazoles. For instance, copper catalysts can mediate the regioselective diamination of terminal alkynes with amidines to produce 1,2,4-trisubstituted imidazoles. organic-chemistry.org While this specific substitution pattern is different, the underlying principle of copper-catalyzed C-N bond formation is relevant.
More broadly, various Lewis and Brønsted acids are employed to catalyze the condensation reactions that form the imidazole core in MCRs. Catalysts such as Zn(BF₄)₂, LiBF₄, and silica-supported fluoroboric acid (HBF₄–SiO₂) have been investigated for their ability to drive the synthesis of tri- and tetrasubstituted imidazoles, with the catalyst choice influencing selectivity. rsc.org The development of catalytic systems that favor the formation of 1,5-disubstituted isomers from readily available starting materials is an active area of research. For example, a catalyst-free [3 + 2] cyclization of vinyl azides with amidines has been reported for the synthesis of 2,4-disubstituted imidazoles, demonstrating that in some cases, thermal conditions are sufficient to achieve cyclization. acs.org
Table 2: Catalysts Used in Imidazole Synthesis
| Catalyst System | Reaction Type | Product Type | Advantages | Reference(s) |
| HBF₄–SiO₂ | Multi-component reaction | Tri- and tetrasubstituted imidazoles | Recyclable, efficient for both 3- and 4-component reactions | rsc.org |
| Zn(BF₄)₂ | Multi-component reaction | Tetrasubstituted imidazoles | High selectivity for tetrasubstituted products | rsc.org |
| CuCl₂·2H₂O | Diamination of alkynes | 1,2,4-trisubstituted imidazoles | Utilizes oxygen as an oxidant, good yields | organic-chemistry.org |
| Syzygium cumini seed extract | Multi-component reaction | 2,4,5-triaryl imidazoles | Green, low-cost, biodegradable biocatalyst | rasayanjournal.co.in |
| Lactic Acid | Multi-component reaction | 2,4,5-trisubstituted imidazoles | Biodegradable, high-yielding catalyst | ijprajournal.com |
Functional Group Interconversion Routes to this compound
An alternative to de novo synthesis is the modification of a pre-formed imidazole ring through functional group interconversion (FGI). This approach is particularly useful if a suitably substituted imidazole precursor is readily available. The key transformation required is the introduction or unmasking of a carboxylic acid at the C-5 position.
A highly practical and common FGI strategy is the hydrolysis of a corresponding ester. mnstate.edu For example, ethyl 1,5-diaryl-1H-imidazole-4-carboxylates have been successfully hydrolyzed to their respective carboxylic acids in high yields using basic conditions, such as sodium hydroxide (B78521) in an ethanol/water mixture. nih.gov This method is directly applicable to the synthesis of the target compound. If a precursor like ethyl 1-cyclopropyl-1H-imidazole-5-carboxylate can be synthesized via one of the de novo methods described above, its subsequent hydrolysis would provide a direct and efficient route to this compound. organic-chemistry.orgyoutube.com
The hydrolysis reaction typically proceeds via a saponification mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. youtube.com Collapse of this intermediate expels the ethoxide leaving group, forming the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. A final acidic workup step is required to protonate the carboxylate and yield the desired carboxylic acid. mnstate.edu
Other potential FGI routes, though less direct, could include the oxidation of a C-5 methyl or hydroxymethyl group on a 1-cyclopropylimidazole precursor. However, the hydrolysis of a C-5 ester remains the most straightforward and widely documented FGI approach for preparing imidazole carboxylic acids.
Green Chemistry Principles in the Synthesis of Imidazole Carboxylic Acids
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. jetir.org These principles have been increasingly applied to the synthesis of imidazoles.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. derpharmachemica.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. jetir.orgorientjchem.org This is attributed to efficient and uniform heating of the reaction mixture.
The synthesis of various substituted imidazoles has been successfully achieved using microwave irradiation. For instance, the one-pot, three-component synthesis of 2,4,5-triphenyl imidazoles has been performed under solvent-free conditions using glacial acetic acid as a catalyst, with reaction times as short as 1-3 minutes. jetir.org Similarly, Cr₂O₃ nanoparticles have been used as a reusable catalyst for the synthesis of polysubstituted imidazoles in water under microwave irradiation, achieving high yields in 4-9 minutes. nih.gov These examples highlight the potential of MAOS to provide a rapid and environmentally benign route to imidazole derivatives. This technique could be applied to the multi-component or cyclization reactions discussed previously to synthesize the 1-cyclopropyl-1H-imidazole-5-carboxylate precursor more efficiently.
Table 3: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis
| Reactants | Catalyst | Conditions (Conventional) | Yield (Conv.) | Conditions (Microwave) | Yield (MW) | Reference |
| Benzil, Benzaldehyde, NH₄OAc | Glacial Acetic Acid | Reflux | Not Reported | 1-3 min, solvent-free | >90% | jetir.org |
| Benzil, Aromatic Aldehydes, NH₄OAc | Cr₂O₃ Nanoparticles | Not Reported | Not Reported | 4-9 min, 400W, H₂O | 85-97% | nih.gov |
| 2-Methyl-4-nitroimidazole, Ethyl chloroacetate, Hydrazine (B178648) hydrate, Carboxylic acids | POCl₃ | Reflux (conventional) | 62-78% | 3-5 min (for final step) | 75-92% | ias.ac.in |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis has emerged as a significant green chemistry technique for the synthesis of imidazole derivatives, offering substantial advantages over conventional heating methods. mdpi.comnih.gov This approach, known as sonochemistry, utilizes high-frequency sound waves (20 kHz to 100 kHz) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This phenomenon generates localized hot spots with transient high temperatures and pressures, leading to enhanced mass transfer, micromixing, and a dramatic acceleration of reaction rates. nih.gov
The application of ultrasound irradiation in imidazole synthesis consistently leads to higher product purity, improved yields, and remarkable reductions in reaction times. mdpi.comnih.gov For instance, the N-alkylation of the imidazole nucleus, a key step in synthesizing various analogues, shows outstanding benefits in terms of energy consumption and reaction time under ultrasonic conditions. nih.gov Studies comparing ultrasound-assisted methods with traditional thermal heating for the synthesis of various imidazole derivatives have quantitatively demonstrated these advantages. In many cases, reactions that require several hours under reflux can be completed in minutes with sonication, with yields often increasing significantly. mdpi.comnih.gov One-pot syntheses of trisubstituted imidazoles catalyzed by Fe3O4 magnetic nanoparticles showed completion in 25-45 minutes under ultrasound, compared to 120-180 minutes under reflux. mdpi.com Similarly, an ionic liquid-catalyzed synthesis yielded products in 35-60 minutes with ultrasound, while conventional methods required 120-190 minutes for lower yields. mdpi.comnih.gov
This efficiency makes sonochemistry an environmentally friendly and economically attractive method for synthesizing imidazole-based compounds. nih.govtandfonline.com
| Reaction Type | Conditions | Time | Yield (%) | Reference |
| Fe3O4 MNP-Catalyzed Imidazole Synthesis | Conventional (Reflux) | 120–180 min | Lower | mdpi.com |
| Ultrasound-Assisted | 25–45 min | up to 97% | mdpi.com | |
| Ionic Liquid-Catalyzed Imidazole Synthesis | Conventional (Reflux) | 120–190 min | 38–86% | mdpi.comnih.gov |
| Ultrasound-Assisted | 35–60 min | 73–98% | mdpi.comnih.gov | |
| Organocatalyst-Promoted Imidazole Synthesis | Conventional (Reflux) | 53–80 min | 67–75% | mdpi.com |
| Ultrasound-Assisted | 8–15 min | 87–95% | mdpi.com |
Solvent-Free and Aqueous Medium Approaches
In line with the principles of green chemistry, synthetic strategies that minimize or eliminate the use of volatile organic solvents are highly desirable. Solvent-free and aqueous medium approaches for imidazole synthesis address these goals by reducing chemical waste, simplifying workup procedures, and often lowering costs. asianpubs.org
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions are conducted by mixing the neat reactants, often with a solid catalyst. These methods can be enhanced by energy sources like microwave or ultrasound irradiation. researchgate.netnih.gov Several protocols have been developed for the solvent-free synthesis of imidazole derivatives. One efficient one-pot method involves the reaction of benzil, aldehydes, and ammonium (B1175870) acetate (B1210297) with a catalyst such as molecular iodine under solvent-free conditions, producing high yields of tetrasubstituted imidazoles. researchgate.net Another approach describes the microwave-assisted reaction of phenyl glycidyl (B131873) ether with various imidazoles without any solvent, rapidly generating adducts in competitive yields compared to traditional methods that use organic solvents. nih.gov These techniques are particularly well-suited for high-throughput synthesis and library generation in drug discovery. nih.gov
Aqueous Medium Synthesis: Water is an ideal solvent for green synthesis due to its non-toxicity, non-flammability, and abundance. While organic reagents often have limited solubility in water, the use of phase-transfer catalysts, surfactants, or co-solvents can overcome this limitation. Furthermore, some reactions exhibit unique reactivity and selectivity in water. For the synthesis of related nitrogen-containing heterocycles, studies have shown that using water as a solvent under ultrasound irradiation can lead to excellent yields in very short reaction times. mdpi.com For instance, the synthesis of dihydropyrano[2,3-c]pyrazole derivatives was optimized in water, achieving a 92% yield in just 35 minutes at 50°C. mdpi.com Such methodologies highlight the potential for developing efficient aqueous-based syntheses for imidazole carboxylic acids and their analogues.
| Approach | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| Solvent-Free | Benzil, Benzonitrile derivatives, Primary amines | Molecular Iodine, 100°C | ~1 h | High | researchgate.net |
| Solvent-Free | o-Phenylenediamines, Aromatic aldehydes, Ammonium acetate | None, 70°C | ~1 h | Good | asianpubs.org |
| Solvent-Free (Microwave) | Phenyl glycidyl ether, Imidazole derivatives | Microwave, 120°C | 1 min | 21-53% | nih.gov |
| Aqueous (Ultrasound) | Hydrazine, Ethyl acetoacetate, Aldehyde, Malononitrile | None, 50°C | 35 min | 92% | mdpi.com |
Process Intensification through Flow Chemistry Applications in Imidazole Synthesis
Process intensification via continuous flow chemistry has revolutionized the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), including imidazole scaffolds. frontiersin.org Flow chemistry offers numerous advantages over traditional batch processing, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when handling hazardous reagents or exothermic reactions. acs.orgrsc.org The high surface-area-to-volume ratio in micro- or millireactors allows for rapid heating and cooling, enabling reactions to be performed under "superheating" conditions—above the solvent's boiling point—by applying back pressure. acs.orgacs.org This often leads to dramatic rate enhancements, allowing for the synthesis of 2,4,5-trisubstituted imidazoles in as little as two minutes. acs.org
The technology facilitates scalability through "numbering-up" (running multiple reactors in parallel) rather than the often-problematic "scaling-up" of batch reactors. acs.org This approach has been successfully applied to produce key imidazole intermediates for complex molecules like Daclatasvir. researchgate.netacs.org Furthermore, flow chemistry enables the seamless integration of multiple synthetic steps, purification, and in-line analysis, paving the way for fully automated and highly efficient manufacturing processes. researchgate.netmtak.hu
Continuous Flow Reactor Design and Optimization
The design of a continuous flow reactor is critical to its efficiency and is tailored to the specific requirements of a chemical transformation. For imidazole synthesis, various reactor designs have been employed.
Reactor Design: Common configurations include plug flow reactors (PFRs) made from inert tubing, such as stainless steel or perfluoroalkoxy alkane (PFA), coiled to save space and immersed in a heating or cooling bath. acs.orgacs.org Microreactors, featuring channels with sub-millimeter dimensions, offer exceptional heat and mass transfer, making them ideal for rapid optimization and highly exothermic reactions. acs.org For reactions involving solid-supported reagents or catalysts, packed-bed reactors are utilized. In these systems, a column is filled with a heterogeneous catalyst, such as an acidic zeolite for N-alkylation of imidazoles or a polymer-supported sulfonic acid. acs.orgthalesnano.com More advanced setups may incorporate photochemistry, using transparent reactors with an immobilized catalyst, as demonstrated in the visible-light-driven synthesis of fused imidazole derivatives in a polydimethylsiloxane (B3030410) (PDMS) microreactor. rsc.org
A typical flow chemistry setup consists of:
Pumps: High-pressure liquid chromatography (HPLC) pumps or syringe pumps to deliver reagents at precise flow rates. thalesnano.com
Reactor: A coiled tube, microfluidic chip, or packed column situated within a temperature-controlled environment (e.g., heating block, oil bath, cryostat). acs.org
Back-Pressure Regulator (BPR): A device that maintains a set pressure within the system, allowing solvents to be heated well above their atmospheric boiling points. acs.org
Collection System: A vessel to collect the product stream.
Optimization: Optimization is achieved by systematically varying parameters such as flow rate (which dictates residence time), temperature, pressure, and stoichiometry of reagents. researchgate.net Modern flow platforms can be integrated with automated sampling and in-line analytical techniques (e.g., HPLC, MS), enabling rapid, data-rich experimentation for accelerated process development. acs.orgresearchgate.net
| Reactor Type | Material | Key Feature | Application in Imidazole Synthesis | Reference |
| Microreactor (PFR) | Stainless Steel | High heat/mass transfer, superheating capability | Rapid synthesis of 2,4,5-trisubstituted imidazoles | acs.org |
| Packed-Bed Reactor | Stainless Steel Cartridge | Use of heterogeneous catalysts | N-alkylation of imidazoles with zeolite catalysts | thalesnano.com |
| Photomicroreactor | PDMS | Integration of photochemistry | Visible-light synthesis of fused imidazoles | rsc.org |
| Plug Flow Reactor (PFR) | PFA Tubing | Chemical inertness, flexibility | Multi-step synthesis of imidazole-containing APIs | acs.org |
Multi-Step Continuous Flow Synthesis
In a multi-step flow synthesis, the output from the first reactor is directly fed into a second stream containing the reagents for the next transformation. rsc.org This can be repeated for subsequent steps. Between reactors, modules for in-line purification, such as scavenger resin cartridges or liquid-liquid separators, can be incorporated to remove byproducts or excess reagents that might interfere with downstream chemistry. acs.org
This strategy has been effectively demonstrated in the synthesis of complex imidazole-containing heterocycles. For example, a fully automated, two-microreactor system was developed for the multi-step synthesis of imidazo[1,2-a]pyridine-2-carboxamides. acs.org The process begins with the formation of the imidazo[1,2-a]pyridine-2-carboxylic acid core in the first reactor, which is then directly converted to the corresponding amide in the second reactor without isolating the intermediate acid. acs.org Another example is the three-step synthesis of 2-(1H-indol-3-yl)thiazoles, where thiazole (B1198619) formation, deketalization, and a Fischer indole (B1671886) synthesis were performed sequentially in an uninterrupted flow sequence, achieving the final complex products in under 15 minutes. nih.gov These examples underscore the power of multi-step continuous flow synthesis to construct complex molecular architectures rapidly and efficiently. mtak.hunih.gov
Retrosynthetic Analysis of this compound
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the analysis focuses on disconnecting the key structural features: the carboxylic acid group, the N-cyclopropyl substituent, and the imidazole core.
A plausible retrosynthetic pathway is as follows:
Functional Group Interconversion (FGI): The target carboxylic acid (1 ) can be readily obtained via the hydrolysis of a corresponding ester, such as ethyl 1-cyclopropyl-1H-imidazole-5-carboxylate (2 ). Esters are often preferred intermediates as they are generally easier to purify by chromatography than carboxylic acids.
C-N Bond Disconnection (N-Alkylation): The N-cyclopropyl bond in ester 2 can be disconnected. This suggests a forward synthesis involving the N-alkylation of an unsubstituted imidazole precursor, ethyl imidazole-5-carboxylate (3 ), with a suitable cyclopropylating agent like cyclopropyl (B3062369) bromide. This is a common and reliable strategy for installing N-substituents on imidazole rings.
Imidazole Ring Disconnection: The core imidazole ring of precursor 3 can be disconnected based on established synthetic methods. One of the most versatile approaches is the Debus-Radziszewski synthesis or its variations. This disconnection breaks the imidazole ring down into three fundamental components:
An amine source, in this case, ammonia (4 ).
A 1,2-dicarbonyl compound, such as ethyl glyoxalate (5 ).
An aldehyde, like formaldehyde (B43269) (6 ).
This analysis leads to simple, readily available starting materials and outlines a logical and practical synthetic route for the target molecule.
Image depicting the retrosynthetic pathway described.
Stereoselective Transformations in the Synthesis of Chiral Analogues
While this compound is achiral, the synthesis of chiral analogues containing stereocenters is of significant interest in medicinal chemistry. Stereoselective transformations are employed to control the three-dimensional arrangement of atoms, leading to specific enantiomers or diastereomers. Key strategies include asymmetric catalysis, the use of chiral auxiliaries, and starting from the chiral pool.
Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. For the synthesis of imidazole-containing structures, asymmetric multicomponent reactions are particularly powerful. For instance, the Groebke-Blackburn-Bienaymé (GBB) reaction has been used for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.gov By using a chiral phosphoric acid catalyst, this reaction proceeds with high yields and excellent enantioselectivities. nih.gov
Chiral Auxiliaries and Diastereoselective Reactions: A chiral auxiliary can be temporarily attached to a substrate to direct a subsequent reaction to occur on one face of the molecule, thereby creating a new stereocenter with high diastereoselectivity. This strategy has been applied to the synthesis of chiral N-heterocyclic carbene (NHC) precatalysts derived from imidazoles. The method involves the diastereoselective lithiation of pyrrolo[1,2-c]imidazol-3-ones, where the existing stereochemistry of the starting material controls the approach of the electrophile. nih.gov
Chiral Pool Synthesis: This strategy involves using a readily available, enantiomerically pure natural product as a starting material. Amino acids, such as histidine, which contains an imidazole ring, are common chiral pool starting materials. Novel chiral imidazole cyclophane receptors have been synthesized by starting with a bridged histidine diester, leveraging the inherent chirality of the amino acid backbone. rsc.org
These methods provide robust pathways to access chiral analogues of imidazole carboxylic acids, which are essential for studying stereospecific interactions with biological targets.
| Method | Reaction Type | Chiral Source | Product Type | Stereochemical Outcome | Reference |
| Asymmetric Catalysis | Groebke-Blackburn-Bienaymé | Chiral Phosphoric Acid | Axially Chiral Imidazo[1,2-a]pyridines | High to excellent enantioselectivity | nih.gov |
| Diastereoselective Reaction | Diastereoselective Lithiation | Substrate Control | Chiral Pyrrolo[1,2-c]imidazol-3-ones | High diastereoselectivity | nih.gov |
| Chiral Pool Synthesis | N-Alkylation | L-Histidine derivative | Chiral Imidazole Cyclophane Receptors | Enantiomerically pure | rsc.org |
Chemical Transformations and Mechanistic Reactivity of 1 Cyclopropyl 1h Imidazole 5 Carboxylic Acid
Reactions Involving the Imidazole (B134444) Ring System
The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. globalresearchonline.net However, the presence of the electron-withdrawing carboxylic acid group at the C5 position deactivates the ring towards electrophilic substitution. Conversely, this deactivation, coupled with the inherent electron distribution in the imidazole ring, can make the ring more susceptible to certain nucleophilic attacks, particularly if there are suitable leaving groups present.
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution on the imidazole ring typically occurs at the C4 or C5 positions, which are the most electron-rich. globalresearchonline.net In the case of 1-cyclopropyl-1H-imidazole-5-carboxylic acid, the C5 position is already substituted. Therefore, electrophilic attack would be expected to occur at the C4 or C2 positions. The C2 position is generally the most electron-deficient carbon in the imidazole ring due to its proximity to both nitrogen atoms, making it less favorable for electrophilic attack unless under specific conditions. youtube.com The N1-cyclopropyl group is considered to be weakly electron-donating and can influence the regioselectivity of the reaction. wikipedia.org
Common electrophilic aromatic substitution reactions for imidazoles include halogenation and nitration.
Halogenation: The halogenation of imidazoles can proceed readily. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS). The reaction of a 1-substituted imidazole-5-carboxylic acid with a halogenating agent would likely yield the 4-halo derivative. Computational studies on halogen migration in imidazoles suggest a mechanism involving initial N-halogenation followed by rearrangement to the C-halogenated product. csic.es
Nitration: The nitration of N-substituted imidazoles typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. These reactions generally yield 4-nitro or 5-nitroimidazoles. google.com For this compound, nitration would be expected to occur at the C4 position. The electron-withdrawing nature of the carboxylic acid group would likely necessitate forcing conditions for this transformation.
| EAS Reaction | Typical Reagent(s) | Expected Product |
| Bromination | N-Bromosuccinimide (NBS) | 1-cyclopropyl-4-bromo-1H-imidazole-5-carboxylic acid |
| Nitration | HNO₃/H₂SO₄ | 1-cyclopropyl-4-nitro-1H-imidazole-5-carboxylic acid |
Nucleophilic Additions and Substitutions
The imidazole ring is generally resistant to nucleophilic aromatic substitution due to its high electron density. Such reactions are uncommon unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net The carboxylic acid group at C5 does provide some activation, but typically a better leaving group than hydrogen is required for a nucleophilic substitution to occur. If a halogen were present at the C4 position, nucleophilic displacement by various nucleophiles could be envisioned, although this would likely require harsh reaction conditions.
Oxidation and Reduction Chemistry
The imidazole ring is generally stable to oxidation. However, under strong oxidizing conditions, ring cleavage can occur. The cyclopropyl (B3062369) group is also susceptible to oxidation under certain conditions.
Reduction of the imidazole ring is also challenging due to its aromaticity. Catalytic hydrogenation under forcing conditions can lead to the reduction of the imidazole ring to an imidazoline or imidazolidine. The carboxylic acid group can also be reduced. For example, enzymatic reduction of carboxylic acids to aldehydes has been demonstrated for various heterocyclic carboxylic acids. escholarship.org
N-Alkylation and N-Acylation Reactions
Since the N1 position of this compound is already substituted with a cyclopropyl group, N-alkylation and N-acylation would occur at the N3 position. This reaction involves the lone pair of electrons on the sp²-hybridized N3 nitrogen and results in the formation of an imidazolium salt.
N-Alkylation: The reaction with an alkyl halide, such as methyl iodide, would lead to the formation of a 1-cyclopropyl-3-alkyl-5-carboxy-1H-imidazolium halide salt. The alkylation of N-substituted imidazoles is a common reaction and typically proceeds under mild conditions. researchgate.netderpharmachemica.com
N-Acylation: Acylation at the N3 position can be achieved using acyl chlorides or anhydrides. This would result in the formation of a 1-cyclopropyl-3-acyl-5-carboxy-1H-imidazolium salt. These acylated imidazolium species can be highly reactive and may serve as acyl transfer agents.
| Reaction | Reagent | Product Type |
| N-Alkylation | Methyl Iodide (CH₃I) | Imidazolium salt |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Imidazolium salt |
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the C5 position of the imidazole ring is a versatile functional group that can undergo a variety of transformations, most notably esterification and amidation.
Esterification and Amidation Reactions
Esterification: The conversion of this compound to its corresponding ester can be achieved through several standard methods. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net Other methods include reaction with alkyl halides in the presence of a base, or the use of coupling agents.
Amidation: The formation of an amide from this compound requires the activation of the carboxylic acid, followed by reaction with an amine. Common methods for amide bond formation include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt). brieflands.comnih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with the desired amine. brieflands.com
| Transformation | Typical Reagents | Product |
| Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ (catalyst) | Methyl 1-cyclopropyl-1H-imidazole-5-carboxylate |
| Amidation | Benzylamine, EDC, HOBt | N-benzyl-1-cyclopropyl-1H-imidazole-5-carboxamide |
Decarboxylation Pathways
The decarboxylation of heteroaromatic carboxylic acids, such as this compound, is a significant transformation in organic synthesis, often requiring forcing conditions or catalytic activation. The stability of the imidazole ring and the nature of the C(5)-carboxyl bond influence the reactivity of this compound towards decarboxylation.
Thermal Decarboxylation: Thermal decarboxylation of imidazole carboxylic acids can be challenging and often requires high temperatures. The reaction mechanism is thought to proceed through a zwitterionic intermediate, where the imidazole nitrogen is protonated by the carboxylic acid proton, facilitating the cleavage of the C-C bond and release of carbon dioxide. The stability of the resulting carbanion or equivalent intermediate at the C-5 position of the imidazole ring is a crucial factor. For instance, the decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid shows selectivity depending on the solvent, suggesting that the reaction medium plays a critical role in stabilizing the intermediates. oup.com Heating in solvents like N,N-dimethylformamide can promote decarboxylation at specific positions. oup.com
Catalytic Decarboxylation: Transition metal catalysis offers milder alternatives to thermal decarboxylation. Copper and silver catalysts have proven effective for the protodecarboxylation of various heteroaromatic carboxylic acids. rsc.orgacs.org These reactions are believed to proceed via the formation of a metal-carboxylate complex, followed by decarboxylation to form an organometallic intermediate, which is then protonated to yield the final product.
A simple and efficient protocol for copper-catalyzed protodecarboxylation of heteroaromatic carboxylic acids has been developed using a CuI/Et3N system in DMSO at elevated temperatures. rsc.org Similarly, a silver-catalyzed method employing Ag2CO3 and acetic acid in DMSO has been shown to be effective for a range of heteroaromatic carboxylic acids. acs.orgorganic-chemistry.org These methods provide a viable route for the decarboxylation of this compound to yield 1-cyclopropyl-1H-imidazole. The choice of catalyst and reaction conditions can be optimized to achieve high yields.
| Catalyst System | Solvent | Temperature (°C) | Typical Yields | Reference |
| CuI / Et3N | DMSO | 120-140 | Good to Excellent | rsc.org |
| Ag2CO3 / AcOH | DMSO | 120-140 | Good to Excellent | acs.org |
This is an interactive data table based on general findings for heteroaromatic carboxylic acids.
Reduction to Alcohols and Aldehydes
The reduction of the carboxylic acid functionality in this compound to an alcohol or an aldehyde represents a key transformation to access other important building blocks.
Reduction to Alcohols: The direct reduction of carboxylic acids to primary alcohols is a challenging transformation that typically requires strong reducing agents. nih.gov Lithium aluminum hydride (LiAlH4) is a common and effective reagent for this purpose. chemistrysteps.comlibretexts.orgyoutube.com The reaction proceeds through the deprotonation of the carboxylic acid to form a lithium carboxylate, followed by reduction to a tetrahedral intermediate which then collapses to an aldehyde. The aldehyde is immediately further reduced to the primary alcohol. chemistrysteps.com
An alternative and often milder reducing agent is borane (BH3), typically used as a complex with tetrahydrofuran (BH3·THF). chemistrysteps.com Borane selectively reduces carboxylic acids in the presence of many other functional groups. The mechanism involves the formation of an acyloxyborane intermediate which is then reduced.
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is difficult to achieve directly because aldehydes are more readily reduced than carboxylic acids. libretexts.org Therefore, a two-step procedure is often employed. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an ester. The subsequent reduction of this derivative can then be controlled to stop at the aldehyde stage. For instance, acid chlorides can be reduced to aldehydes using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3). libretexts.org
| Target Functional Group | Reagent | Key Features |
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH4) | Strong, non-selective reducing agent. |
| Primary Alcohol | Borane (BH3·THF) | Milder, more selective reducing agent. |
| Aldehyde (from acid) | Two-step: 1) SOCl2 2) LiAlH(Ot-Bu)3 | Conversion to acid chloride followed by controlled reduction. |
This is an interactive data table summarizing common reduction pathways.
Acid Halide Formation and Subsequent Reactions
The conversion of this compound to its corresponding acid halide, typically an acid chloride, provides a highly reactive intermediate for a variety of subsequent transformations, most notably the formation of amides and esters.
Acid Halide Formation: Thionyl chloride (SOCl2) is a widely used reagent for the conversion of carboxylic acids to acid chlorides. rsc.org The reaction proceeds by nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by elimination of sulfur dioxide and hydrogen chloride to form the acid chloride. This method is generally efficient and provides the acid chloride in good yield.
Subsequent Reactions (Amide Formation): Once formed, 1-cyclopropyl-1H-imidazole-5-carbonyl chloride can readily react with a wide range of primary and secondary amines to form the corresponding amides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride that is formed as a byproduct. khanacademy.org The direct condensation of carboxylic acids and amines can also be achieved using reagents like titanium tetrachloride (TiCl4). nih.gov
The synthesis of amides from carboxylic acids is a fundamental transformation in organic and medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. khanacademy.orgresearchgate.net
| Reaction | Reagent(s) | Product |
| Acid Chloride Formation | Thionyl Chloride (SOCl2) | 1-Cyclopropyl-1H-imidazole-5-carbonyl chloride |
| Amide Formation | Amine (R1R2NH), Base (e.g., Pyridine) | N,N-Disubstituted-1-cyclopropyl-1H-imidazole-5-carboxamide |
| Direct Amidation | Amine (R1R2NH), TiCl4 | N,N-Disubstituted-1-cyclopropyl-1H-imidazole-5-carboxamide |
This is an interactive data table illustrating the synthesis of amides from the carboxylic acid.
Reactivity of the Cyclopropyl Moiety
The cyclopropyl group attached to the N-1 position of the imidazole ring in this compound introduces unique reactivity due to its inherent ring strain. hyphadiscovery.com
Ring Opening Reactions
The three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions under various conditions, including acidic, thermal, and radical-mediated pathways. beilstein-journals.orgnih.gov The presence of the imidazole ring can influence the regioselectivity and facility of these reactions.
In the presence of strong acids, the cyclopropyl ring can undergo protonation followed by nucleophilic attack, leading to a ring-opened product. The regiochemistry of the ring opening would be influenced by the stability of the resulting carbocationic intermediate. rsc.org Oxidative radical ring-opening reactions are also a known transformation for cyclopropane derivatives, often initiated by a radical species adding to the cyclopropyl ring, followed by homolytic cleavage of a C-C bond. beilstein-journals.orgnih.gov The specific conditions and reagents employed would determine the nature of the final product.
Cycloaddition Reactions
The cyclopropyl group, particularly when activated by adjacent functional groups, can participate in cycloaddition reactions. While the cyclopropyl group itself is not a diene or dienophile in the classical sense, derivatives such as cyclopropenes are highly reactive in Diels-Alder reactions. nih.govwikipedia.orgsigmaaldrich.com The double bond within the imidazole ring could potentially act as a dienophile in certain cycloaddition reactions, though this is less common for aromatic imidazoles. The strained C-C bonds of the cyclopropyl ring can also react in formal [3+2] cycloadditions with various dipolarophiles, a reaction often catalyzed by Lewis acids. researchgate.net
Investigating Reaction Mechanisms via Kinetic and Spectroscopic Studies (Theoretical and in situ Focus)
Understanding the mechanisms of the chemical transformations of this compound is crucial for optimizing reaction conditions and predicting reactivity. A combination of kinetic and spectroscopic studies, supported by theoretical calculations, can provide detailed insights.
Kinetic Studies: Kinetic analysis can be employed to determine the rate laws and activation parameters of reactions such as decarboxylation, reduction, and ring-opening. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction progress over time, the order of the reaction with respect to each component can be established. This information helps to elucidate the species involved in the rate-determining step of the reaction. For example, in catalytic decarboxylation, kinetic studies can help to confirm the role of the metal catalyst and the substrate in the reaction mechanism.
Spectroscopic Studies (in situ Focus): In situ spectroscopic techniques are powerful tools for observing reactive intermediates and monitoring the progress of a reaction in real-time.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can be used to track the disappearance of starting materials and the appearance of products and intermediates. Changes in chemical shifts can provide information about the electronic environment of the nuclei and help to identify transient species.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: These techniques can be used to monitor changes in functional groups during a reaction. mdpi.commdpi.com For example, the disappearance of the carbonyl stretch of the carboxylic acid in an IR spectrum would indicate the progress of a reduction or decarboxylation reaction. UV-Vis spectroscopy can be particularly useful for studying reactions involving colored species or changes in conjugation. mdpi.com
Theoretical Studies: Computational chemistry, particularly density functional theory (DFT), can be used to model reaction pathways and calculate the energies of transition states and intermediates. These theoretical studies can provide a detailed picture of the reaction mechanism at the molecular level and can be used to rationalize experimentally observed reactivity and selectivity. For example, DFT calculations could be used to compare the energy barriers for different proposed decarboxylation pathways or to predict the regioselectivity of cyclopropyl ring-opening reactions.
| Technique | Information Gained | Application to this compound |
| Kinetic Studies | Reaction rates, rate laws, activation parameters. | Elucidating the mechanism of catalytic decarboxylation. |
| In situ NMR | Identification of intermediates, reaction progress. | Observing the formation of a silyl ester intermediate during reduction. |
| In situ IR/UV-Vis | Monitoring functional group changes. | Tracking the loss of the carboxyl group during decarboxylation. |
| Theoretical (DFT) | Transition state energies, reaction pathways. | Predicting the most favorable pathway for cyclopropyl ring opening. |
This is an interactive data table summarizing methods for mechanistic investigation.
Advanced Structural Elucidation and Solid State Research of 1 Cyclopropyl 1h Imidazole 5 Carboxylic Acid and Its Derivatives
Solid-State Structural Analysis (e.g., X-ray Crystallography of Co-crystals, Salts, or Metal Complexes)
While a specific crystal structure for 1-cyclopropyl-1H-imidazole-5-carboxylic acid is not publicly available in crystallographic databases, extensive research on related imidazole (B134444) and carboxylic acid-containing compounds allows for a detailed prediction of its solid-state behavior. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing insights into conformation, intermolecular interactions, and packing. nih.gov For the title compound, crystallographic analysis would likely be performed on its co-crystals, salts, or metal complexes to enhance stability and crystal quality.
The formation of salts and co-crystals with other molecules, or coordination complexes with metal ions, is a common strategy in crystal engineering. For instance, the interaction of imidazole derivatives with various acids has been shown to result in well-defined supramolecular structures. researchgate.net Similarly, the carboxylic acid group can be deprotonated to form salts or can coordinate with metal centers.
A hypothetical example of crystallographic data for a co-crystal of this compound with a suitable co-former is presented below, based on typical values for similar organic molecules.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 8.98 |
| c (Å) | 22.14 |
| β (°) | 99.90 |
| Volume (ų) | 1987.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.350 |
This is a hypothetical data table for illustrative purposes, with parameters adapted from a related cyclopropyl-containing heterocyclic structure. columbia.edu
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit distinct physical properties. The structural flexibility of the cyclopropyl (B3062369) and carboxylic acid groups in this compound suggests a propensity for polymorphism.
Crystal engineering principles are employed to control and predict the formation of specific crystal structures. This is often achieved by utilizing strong and directional intermolecular interactions, such as hydrogen bonds. The imidazole ring and the carboxylic acid group are excellent candidates for forming robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.
The most significant intermolecular interaction governing the crystal packing of this compound is expected to be hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the imidazole ring contains a hydrogen bond acceptor (the sp²-hybridized nitrogen).
Common hydrogen bonding motifs anticipated in the solid state of this compound or its derivatives include:
Carboxylic Acid Dimer: A centrosymmetric R²₂(8) homosynthon between two carboxylic acid groups.
Acid-Imidazole Heterosynthon: A hydrogen bond between the carboxylic acid proton and the non-protonated nitrogen of the imidazole ring.
Chain or Layer Formations: Extended networks of hydrogen bonds leading to one-, two-, or three-dimensional structures.
Solution-State Conformational Dynamics (e.g., Advanced NMR techniques for dynamic studies)
In solution, molecules are not static but exist as an ensemble of interconverting conformers. Understanding the conformational dynamics of this compound is crucial as the biologically active conformation may not be the lowest energy state in the solid phase. Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for investigating these dynamics. nanalysis.comacs.org
Due to the rotational freedom around the single bonds connecting the cyclopropyl group to the imidazole ring and the carboxylic acid group to the imidazole ring, several conformers may exist in equilibrium. The orientation of the cyclopropyl group relative to the imidazole ring is of particular interest. Studies on related N-cyclopropyl amides have revealed unusual conformational preferences, which may also be relevant for the title compound. researchgate.netnih.gov
Advanced NMR experiments that can be employed for such studies include:
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about through-space proximity of protons, allowing for the determination of the relative orientation of different parts of the molecule. nanalysis.comacs.org For example, NOE correlations between the cyclopropyl protons and the imidazole ring protons can define the preferred orientation of the cyclopropyl group.
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the kinetics of conformational exchange. Changes in the line shape of NMR signals can be used to determine the energy barriers between different conformers.
A hypothetical table of key NOE correlations for a preferred conformer is presented below.
| Proton 1 | Proton 2 | Expected NOE/ROE | Inferred Proximity |
| Cyclopropyl-CH | Imidazole-H4 | Strong | Cyclopropyl group oriented towards the C4 position of the imidazole ring. |
| Cyclopropyl-CH₂ | Imidazole-H2 | Weak | Indicates a specific rotational preference of the cyclopropyl group. |
| Imidazole-H4 | Carboxylic Acid-OH | Medium | Suggests a particular orientation of the carboxylic acid group. |
Chiroptical Properties and Stereoisomerism (for relevant chiral derivatives)
The parent compound, this compound, is achiral. However, the introduction of a chiral center, for example, by substitution on the cyclopropyl ring or by forming a chiral derivative at the carboxylic acid group, would lead to stereoisomers with distinct chiroptical properties.
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are used to study the interaction of chiral molecules with circularly polarized light. The CD spectrum of a chiral derivative would be sensitive to its absolute configuration and its conformation in solution. The synthesis and chiroptical analysis of chiral imidazole derivatives have been reported, demonstrating that even small structural changes can lead to significant variations in their CD spectra.
For a chiral derivative of this compound, the following aspects would be of interest:
Synthesis of Enantiomerically Pure Derivatives: The synthesis would likely involve either the use of a chiral starting material or a chiral resolution step.
Circular Dichroism (CD) Spectroscopy: The CD spectrum would provide a fingerprint of the chiral structure. The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the stereochemistry of the molecule.
Vibrational Circular Dichroism (VCD): VCD, the extension of CD to the infrared region, can provide more detailed information about the solution-state conformation of chiral molecules.
Information regarding "this compound" is not available in the provided search results.
Extensive searches for "this compound" did not yield specific data related to its biochemical interactions, mechanistic insights, molecular docking studies, in vitro assays, or structure-activity relationships. The search results provided information on related but structurally distinct imidazole derivatives or discussed general methodologies in drug discovery without focusing on the requested compound.
Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound." The available information is insufficient to provide thorough and informative content for the specified sections and subsections.
Biochemical Interactions and Mechanistic Insights of 1 Cyclopropyl 1h Imidazole 5 Carboxylic Acid Focus on Targets and Mechanisms, Not Clinical Efficacy
Elucidating Molecular Mechanisms of Action in Model Systems (e.g., pathway perturbation in non-human cellular/organismal models for research purposes)
A comprehensive search of scientific databases and literature reveals a lack of specific studies on the molecular mechanisms of action of 1-cyclopropyl-1H-imidazole-5-carboxylic acid in non-human cellular or organismal models. Research on related imidazole-containing compounds demonstrates a wide range of biological activities, including the antagonism of the EP4 receptor by a cyclopropylmethyl-containing benzimidazole (B57391) derivative and the induction of cell cycle arrest by other imidazole-based compounds. However, these findings are not directly applicable to this compound, and its specific interactions with cellular pathways and molecular targets remain an area for future investigation.
Theoretical Prodrug Design Principles for Imidazole (B134444) Carboxylic Acids
The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For imidazole carboxylic acids, such as this compound, the primary focus of prodrug design is often to mask the polar carboxylic acid group, thereby enhancing lipophilicity and improving membrane permeability.
One of the most common and effective approaches for carboxylic acid-containing drugs is esterification . The conversion of the carboxylic acid to an ester can significantly increase its lipophilicity, which is a key factor in improving oral bioavailability. The ester prodrug is designed to be stable during absorption and to be hydrolyzed by endogenous esterases in the plasma or target tissues to release the active carboxylic acid.
Key Principles of Ester Prodrug Design:
Lipophilicity Modification: The choice of the alcohol moiety used for esterification directly influences the lipophilicity of the resulting prodrug. A longer alkyl chain or a more complex alcohol can lead to a greater increase in lipophilicity.
Enzymatic Lability: The ester linkage must be susceptible to cleavage by esterases to ensure the timely release of the parent drug. The steric and electronic properties of the ester can be modified to control the rate of hydrolysis.
Solubility Considerations: While increasing lipophilicity is often the goal, the prodrug must still possess sufficient aqueous solubility to dissolve in the gastrointestinal fluids for absorption.
Promoieties: The alcohol portion of the ester, known as the "promoieties," should be non-toxic and readily eliminated from the body after the prodrug is cleaved.
Table of Theoretical Ester Prodrugs for an Imidazole Carboxylic Acid:
| Prodrug Type | Promoieties | Rationale |
| Alkyl Esters | Simple alcohols (e.g., ethanol, propanol) | Straightforward synthesis, predictable increase in lipophilicity. |
| Amino Acid Esters | Amino acids | Can target amino acid transporters for improved absorption. |
| Glycosidic Esters | Sugars (e.g., glucose) | Can enhance aqueous solubility and potentially target glucose transporters. |
| Acyloxymethyl Esters | Acyloxymethyl groups | Designed for rapid hydrolysis by esterases. |
Beyond esterification, other prodrug strategies for carboxylic acids that could be theoretically applied to imidazole carboxylic acids include the formation of amides . However, amides are generally more stable to hydrolysis than esters, which can lead to incomplete conversion to the active drug.
The successful design of a prodrug for an imidazole carboxylic acid would require a careful balance of these factors, with the ultimate goal of optimizing the delivery of the active compound to its site of action.
Potential Applications in Materials Science and Catalysis Theoretical/proof of Concept
Metal-Organic Frameworks (MOFs) and Coordination Polymers Design
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The properties of these materials are highly dependent on the geometry and functionality of the organic linkers used in their synthesis. rsc.org
The design of 1-cyclopropyl-1H-imidazole-5-carboxylic acid incorporates several key principles for effective MOF ligand synthesis. Imidazole (B134444) and its derivatives are widely used in constructing novel MOFs due to their excellent coordination capabilities. rsc.orgresearchgate.net The imidazole ring offers two nitrogen donor sites, while the carboxylic acid provides two oxygen donor atoms, making the molecule a versatile multitopic linker. researchgate.net This N,O-hybrid nature allows for the formation of stable and structurally diverse frameworks with various metal ions. fau.dersc.org
The presence of the cyclopropyl (B3062369) group introduces a unique steric and electronic profile. This highly strained, three-membered ring can influence the resulting MOF's topology and pore environment. wikipedia.orgburnschemistry.com Its rigidity can help in creating predictable and robust frameworks, while its specific size and shape can be used to fine-tune the dimensions of pores and channels within the material.
Table 1: Comparison of Ligand Features for MOF Synthesis
| Feature | This compound | Imidazole-4,5-dicarboxylic acid | 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) |
|---|---|---|---|
| Donor Atoms | N, N, O, O | N, N, O, O, O, O | N (multiple) |
| Functionalities | Imidazole, Carboxylic Acid, Cyclopropyl | Imidazole, 2x Carboxylic Acid | Benzimidazole (B57391) |
| Rigidity | High (rigid imidazole and cyclopropyl) | High | High |
| Potential Coordination | Bidentate, Bridging | Multidentate, Bridging researchgate.net | Tridentate, Bridging mdpi.com |
| Unique Feature | Strained cyclopropyl group for steric influence | High density of coordination sites researchgate.net | Large, planar structure for high porosity mdpi.com |
The theoretical structure of a MOF constructed with this compound suggests potential for significant porosity and selective gas adsorption. The nitrogen atoms within the imidazole ring, especially when part of a framework with open metal sites, can act as strong adsorption sites for CO2. mdpi.com The combination of the imidazole and carboxylate groups could create a polar pore environment, enhancing the selective adsorption of polar molecules like water or methanol (B129727) over less polar ones like ethanol. rsc.org
The cyclopropyl groups would likely project into the pores of the MOF, creating a unique surface chemistry and potentially leading to size-selective gas separation. The specific arrangement of these groups could create "pockets" within the pores that are ideally sized for small gas molecules.
Table 2: Theoretical Gas Adsorption Properties of a MOF Based on this compound (Hypothetical MOF-CICA)
| Property | Hypothetical MOF-CICA | TIBM-Cu MOF mdpi.com | ZIF-8 mdpi.com |
|---|---|---|---|
| Predicted Surface Area | Moderate to High | High (1125 m²/g) | High (1630 m²/g) |
| Predicted Pore Size | 0.3 - 1.0 nm | 0.3 - 1.5 nm | 0.34 nm (aperture) |
| Target Gas | CO2, H2O, small hydrocarbons | CO2 | CO2 |
| Predicted CO2 Capacity (298 K, 1 bar) | Moderate to High | 3.60 mmol/g | 0.8 mmol/g |
| Key Adsorption Sites | Open metal sites, Imidazole N atoms, Carboxylate O atoms, Cyclopropyl pockets | Open Cu sites, Imidazole N atoms | Imidazole N atoms |
Organic Catalysis and Organocatalysis
The functional groups within this compound provide it with the potential to act as a catalyst in its own right (organocatalysis) or as a ligand in transition metal catalysis.
The molecule possesses both acidic and basic sites, making it a potential bifunctional catalyst. The carboxylic acid group is a classic Brønsted acid, capable of donating a proton. nih.gov Additionally, the N-H proton on the imidazole ring is weakly acidic, while the unprotonated nitrogen atom is a Brønsted base. This combination of acidic and basic functionalities in a single molecule can be advantageous for catalyzing reactions that require the activation of both an electrophile and a nucleophile simultaneously. Imidazole-based compounds have been developed as Brønsted acidic catalysts for various organic transformations. tandfonline.comresearchgate.net
Table 3: Acidic and Basic Sites of this compound
| Site | Type | Approximate pKa | Catalytic Function |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Brønsted Acid | ~3-5 | Proton Donor |
| Imidazolium N-H | Brønsted Acid | ~14.5 (imidazole) | Proton Donor |
As a ligand, this compound can coordinate to transition metals through its nitrogen and oxygen atoms, forming stable chelate complexes. acs.orgwikipedia.org The electronic properties of the metal center can be tuned by the imidazole-carboxylate ligand, influencing its catalytic activity.
The cyclopropyl group adds another dimension to its potential role in catalysis. While it can act as a simple sterically demanding substituent to control enantioselectivity, it can also be an active participant in the reaction. Transition metals are known to catalyze reactions involving the C-H activation or ring-opening of cyclopropyl groups. nih.govnih.gov A theoretical catalyst design could involve a metal center that is anchored by the imidazole-carboxylate portion of the ligand, while the catalytic transformation occurs at the pendant cyclopropyl group of the ligand itself or on a substrate interacting with the sterically defined active site.
Table 4: Theoretical Applications in Transition Metal Catalysis
| Metal | Potential Reaction | Role of Ligand |
|---|---|---|
| Palladium (Pd) | C-H Activation/Cross-Coupling nih.gov | Bidentate N,O-chelation; Cyclopropyl group as a directing group or substrate. |
| Gold (Au) | Cycloisomerization of enynes nih.gov | Stabilizing ligand; Cyclopropyl group could influence selectivity or reactivity. |
| Rhodium (Rh) | Asymmetric Hydrogenation | Chiral N,O-ligand (if resolved) to create an asymmetric environment. |
Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. The ability of this compound to form multiple, specific hydrogen bonds makes it an excellent candidate for designing self-assembling systems.
The imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor (imine N), while the carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). researchgate.netkoreascience.kr This allows for the formation of robust and directional intermolecular connections. Molecules could assemble into various architectures, such as one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. The hydrophobic cyclopropyl groups would likely play a significant role in directing the packing of these assemblies, potentially leading to the formation of channels or segregated hydrophobic domains within the supramolecular structure.
Table 5: Potential Hydrogen Bonding Motifs in the Self-Assembly of this compound
| Donor | Acceptor | Bond Type | Resulting Structure |
|---|---|---|---|
| Carboxyl O-H | Carboxyl C=O | Strong | Dimeric pairs |
| Imidazole N-H | Imidazole N | Medium | Chains, tapes |
| Carboxyl O-H | Imidazole N | Strong | Cross-linked chains/sheets |
Sensor Development (Theoretical Sensing Mechanisms)
The unique structural features of this compound suggest several theoretical mechanisms through which it could function as a chemical sensor. The imidazole ring, with its nitrogen atoms, can act as a coordination site for metal ions. The carboxylic acid group provides an additional binding site, potentially allowing for chelation, which could enhance selectivity and binding affinity for specific metal cations.
Theoretically, the coordination of a metal ion to the imidazole and carboxylate groups would alter the electronic properties of the molecule. This change could be transduced into a detectable signal, such as a change in fluorescence or a shift in an electrochemical potential. The cyclopropyl group, being a strained ring system, could influence the electron density of the imidazole ring, potentially modulating its binding properties and the photophysical characteristics of the resulting metal complex.
Table 1: Theoretical Sensing Mechanisms of this compound
| Sensing Mechanism | Target Analyte (Theoretical) | Principle of Detection |
| Chelation-Enhanced Fluorescence | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Binding of the metal ion to the imidazole and carboxylate groups restricts intramolecular rotation, leading to an increase in fluorescence intensity. |
| Electrochemical Sensing | Redox-Active Metal Ions | Coordination of the metal ion alters the redox potential of the imidazole ring, which can be measured using techniques like cyclic voltammetry. |
| Colorimetric Sensing | pH or Specific Cations | Changes in pH would alter the protonation state of the carboxylic acid and imidazole nitrogens, leading to a color change. Coordination with certain metal ions could also induce a color change. |
It is important to reiterate that these are hypothetical mechanisms. Experimental validation through synthesis and rigorous testing is required to confirm whether this compound can function as an effective sensor.
Applications in Polymer Chemistry (Theoretical Monomer Incorporation)
In the realm of polymer chemistry, this compound could theoretically be utilized as a functional monomer to synthesize novel polymers with tailored properties. The carboxylic acid group provides a reactive handle for polymerization reactions, such as condensation polymerization with diols or diamines to form polyesters or polyamides, respectively.
The incorporation of the 1-cyclopropyl-1H-imidazole moiety into a polymer backbone could impart several desirable characteristics. The imidazole units could serve as sites for post-polymerization modification, as metal-coordination sites to create cross-linked or catalytic materials, or as proton-conducting groups in polymer electrolyte membranes. The cyclopropyl group might influence the polymer's physical properties, such as its thermal stability and solubility, due to its rigid and strained nature.
Table 2: Theoretical Polymerization and Potential Polymer Properties
| Polymerization Method | Co-monomer (Example) | Resulting Polymer (Theoretical) | Potential Properties and Applications |
| Condensation Polymerization | Ethylene Glycol | Polyester | Enhanced thermal stability, potential for metal coordination for catalytic applications. |
| Condensation Polymerization | Hexamethylenediamine | Polyamide | Functional material with sites for metal binding or proton conduction. |
| Radical Polymerization (after modification) | Acrylate Monomers | Functionalized Polyacrylate | Introduction of imidazole functionality for applications in hydrogels or responsive materials. |
As with its potential in sensor development, the application of this compound in polymer chemistry is purely theoretical at this stage. Significant research and development would be necessary to synthesize and characterize such polymers and to evaluate their performance in any of the suggested applications.
Future Research Directions and Emerging Paradigms for Imidazole Carboxylic Acid Research
Integration with Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research. These computational tools can analyze vast datasets to predict the properties of novel molecules, including their biological activity, toxicity, and synthetic accessibility. For imidazole (B134444) carboxylic acids, AI and ML algorithms can be employed to design new derivatives with optimized properties for specific applications, such as targeted pharmaceuticals or advanced materials. By predicting the outcomes of chemical reactions, these technologies can also streamline the discovery of new synthetic routes, reducing the time and resources required for experimental work.
Development of Novel Synthetic Methodologies for Complex Imidazole Architectures
While classical methods for imidazole synthesis are well-established, there is a continuous drive to develop more efficient and versatile synthetic strategies. epo.org Modern organic synthesis is focused on creating complex molecular architectures with high precision and in a sustainable manner. epo.org Future research will likely focus on the development of novel catalytic systems, one-pot reactions, and flow chemistry approaches to construct intricate imidazole-based structures. epo.org These advanced methodologies will enable the synthesis of previously inaccessible derivatives, opening up new avenues for drug discovery and materials science.
Exploration of New Mechanistic Pathways in Chemical Transformations
A thorough understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Future research will delve deeper into the mechanistic pathways of imidazole synthesis and functionalization. This includes the study of reaction intermediates, transition states, and the role of catalysts in directing the outcome of chemical transformations. By elucidating these fundamental processes, chemists can design more rational and efficient synthetic strategies.
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry plays a vital role in modern chemical research, providing valuable insights into molecular structure, properties, and reactivity. Advanced computational methodologies, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to model the behavior of imidazole carboxylic acids at the atomic level. These predictive models can help to understand experimental observations, rationalize reaction outcomes, and guide the design of new molecules with desired properties.
Expanding Applications in Niche Chemical Fields (e.g., agrochemicals, specific materials)
While imidazole derivatives are well-known in pharmaceuticals, their potential in other chemical fields is an expanding area of research. In agrochemicals, imidazole carboxylic acids are being explored for their potential as herbicides and fungicides. uni.lu In materials science, the unique electronic and coordination properties of the imidazole ring make it an attractive building block for the development of novel polymers, metal-organic frameworks (MOFs), and functional dyes. Future research will continue to explore and expand the applications of these compounds in these and other niche areas. researchgate.netgoogleapis.com
Interactive Data Table: Predicted Properties of 1-cyclopropyl-1H-imidazole-5-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C7H8N2O2 | PubChem |
| Monoisotopic Mass | 152.05858 Da | PubChem |
| XlogP (predicted) | 0.3 | PubChem |
Note: The data in this table is predicted and has not been experimentally verified.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-cyclopropyl-1H-imidazole-5-carboxylic acid, and what challenges arise during cyclopropane introduction?
- Methodological Answer : The synthesis typically involves ester hydrolysis of precursors like methyl or isopropyl esters (e.g., methyl 1-cyclopropyl-1H-imidazole-5-carboxylate). Cyclopropane introduction can be achieved via [2+1] cycloaddition using carbene precursors under controlled conditions. Challenges include regioselectivity and stability of intermediates. Acidic hydrolysis (e.g., HCl/EtOH) is preferred to preserve the cyclopropane ring integrity . Impurity profiles should be monitored using HPLC, as outlined in pharmacopeial guidelines .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying organic impurities, particularly esters and process-related by-products (e.g., propylene glycol esters) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural features like the cyclopropane ring and carboxylic acid moiety. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests (40°C/75% RH) to evaluate hydrolysis and oxidation. The carboxylic acid group is prone to decarboxylation at high temperatures, while the cyclopropane ring may degrade under strong acidic/basic conditions. Storage in inert atmospheres at -20°C is advised for long-term stability .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Use fume hoods to avoid inhalation of fine particles. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Although no specific GHS hazards are reported for this compound, analogous imidazole derivatives show moderate toxicity, requiring disposal via certified waste management systems .
Advanced Research Questions
Q. How can researchers identify and control process-related impurities during scale-up?
- Methodological Answer : Impurities such as ester derivatives (e.g., methyl 1-cyclopropyl-1H-imidazole-5-carboxylate) or dimeric by-products may form during synthesis. LC-MS with electrospray ionization (ESI) is critical for detecting low-abundance impurities. Process optimization (e.g., adjusting reaction pH, temperature) and fractional crystallization can mitigate these issues. Pharmacopeial guidelines recommend limits of ≤0.15% for individual impurities .
Q. What role does the cyclopropane substituent play in modulating the compound’s reactivity?
- Methodological Answer : The cyclopropane ring introduces steric constraints that affect nucleophilic attack at the imidazole C-2 position. Computational modeling (DFT) can predict ring strain (~27 kcal/mol) and its impact on reaction pathways. Experimental studies on analogues (e.g., 1-ethyl derivatives) show reduced stability compared to cyclopropane-containing variants, highlighting the ring’s role in kinetic stabilization .
Q. How can contradictions in literature methods for ester hydrolysis be resolved?
- Methodological Answer : Discrepancies in hydrolysis efficiency (e.g., acidic vs. basic conditions) often arise from varying steric effects of substituents. For 1-cyclopropyl derivatives, mild acidic conditions (1M HCl in EtOH, 60°C, 6h) yield >95% conversion without cyclopropane ring opening. Kinetic studies using in-situ IR spectroscopy can optimize reaction parameters .
Q. What strategies are effective for synthesizing derivatives to study structure-activity relationships (SAR)?
- Methodological Answer : Introduce substituents at the imidazole N-1 or C-4 positions via Suzuki coupling or nucleophilic aromatic substitution. For example, ethyl 1-[3-(1H-imidazol-1-yl)propyl] derivatives can be synthesized to probe steric effects on biological activity. Purification via flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures high yields (>80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
